molecular formula C21H31N7O B1671856 Cyc065 CAS No. 1070790-89-4

Cyc065

Número de catálogo B1671856
Número CAS: 1070790-89-4
Peso molecular: 397.5 g/mol
Clave InChI: DLPIYBKBHMZCJI-WBVHZDCISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyc065, also known as Fadraciclib, is a second-generation aminopurine CDK2/9 inhibitor . It exhibits improved potency and selectivity for CDK2 and CDK9 compared to seliciclib .


Synthesis Analysis

Fadraciclib (Cyc065) is a CDK inhibitor and clinical candidate designed by further optimization from the aminopurine scaffold of seliciclib .


Molecular Structure Analysis

The chemical structure of Fadraciclib (Cyc065) was disclosed for the first time in a study . It was designed by further optimization from the aminopurine scaffold of seliciclib .


Chemical Reactions Analysis

The mechanism of action of Fadraciclib is consistent with potent inhibition of CDK9-mediated transcription, decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .

Aplicaciones Científicas De Investigación

Cancer Research

Cyc065 is a novel CDK inhibitor that targets key pro-survival and oncogenic pathways in cancer . It exhibits improved potency and selectivity for CDK2 and CDK9 compared to seliciclib, and also displays high selectivity across the kinome . It induces rapid apoptosis in cancer cells .

Leukemia Treatment

Cyc065 has shown promising anti-cancer activity in human leukemia mouse xenograft models . It is currently in Phase 1 clinical studies in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) .

Treatment of Solid Tumors

Cyc065 is currently being evaluated in first-in-human studies in patients with advanced solid tumors .

Treatment of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)

Cyc065 is also being studied in combination with venetoclax in patients with relapsed or refractory AML or MDS .

Combination Therapy with BCL2 Inhibitors

The combination of Cyc065 with BCL2 inhibitors, including venetoclax, is synergistic in leukemic cell models . This is predicted from simultaneous inhibition of MCL1 and BCL2 pro-survival pathways .

Treatment of Chronic Lymphocytic Leukemia (CLL)

In CLL, a disease that is addicted to the over-expression of anti-apoptotic proteins for survival, inhibition of Cdk9 by Cyc065 reduced phosphorylation of the C-terminal domain of RNA polymerase II and blocked transcription . This action depleted the intrinsically short-lived anti-apoptotic protein Mcl-1, but not Bcl-2, and induced apoptosis in CLL cells in vitro .

Treatment of Cyclin E-overexpressing Tumors

The unique target profile of Cyc065 can be exploited in cyclin E-overexpressing tumors, including a trastuzumab-resistant Her2+ breast cancer model .

Mecanismo De Acción

Target of Action

Cyc065, also known as Fadraciclib, is a novel CDK inhibitor that primarily targets Cyclin-dependent kinases (CDKs) . CDKs play a crucial role in cell cycle regulation and are involved in cancer hallmarks such as uncontrolled proliferation and increased survival . The primary targets of Cyc065 are CDK2 and CDK9 . These kinases regulate the transcription of key oncogenic and pro-survival proteins .

Mode of Action

Cyc065 exhibits improved potency and selectivity for CDK2 and CDK9 compared to its predecessor, seliciclib . It inhibits CDK9-mediated transcription, leading to a decrease in the levels of RNA polymerase II C-terminal domain serine 2 phosphorylation . This results in the downregulation of the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and the MYC oncoprotein .

Biochemical Pathways

The inhibition of CDK9 by Cyc065 blocks transcription in vitro, depleting the intrinsically short-lived anti-apoptotic protein Mcl-1 and inducing apoptosis . This action disrupts the pro-survival pathways in cancer cells, leading to their death . The combination of Cyc065 with BCL2 inhibitors, including venetoclax, is synergistic in leukemic cell models, as predicted from simultaneous inhibition of MCL1 and BCL2 pro-survival pathways .

Pharmacokinetics

The plasma concentration of Cyc065 is dose-proportional, crossing the target engagement threshold level with increasing duration at higher dose levels . This suggests that Cyc065 has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability.

Result of Action

The mechanism of action of Cyc065 leads to rapid apoptosis in cancer cells . This cellular potency translates to promising anti-cancer activity in human leukemia mouse xenograft models . In addition, Cyc065 treatment augmented anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers .

Direcciones Futuras

Fadraciclib is currently in Phase 1 clinical studies in patients with advanced solid tumors (NCT02552953) and also in combination with venetoclax in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) (NCT03739554) and relapsed refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS) (NCT04017546) . The future directions of Cyc065 will likely be determined by the results of these ongoing clinical trials.

Propiedades

IUPAC Name

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPIYBKBHMZCJI-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fadraciclib

CAS RN

1070790-89-4
Record name CYC-065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYC-065
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FADRACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyc065
Reactant of Route 2
Reactant of Route 2
Cyc065
Reactant of Route 3
Reactant of Route 3
Cyc065
Reactant of Route 4
Reactant of Route 4
Cyc065
Reactant of Route 5
Reactant of Route 5
Cyc065
Reactant of Route 6
Reactant of Route 6
Cyc065

Q & A

Q1: What is the primary mechanism of action of CYC065?

A1: CYC065 (Fadraciclib) is a potent and selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9). [, ] CDK9 regulates gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II). By inhibiting CDK9, CYC065 suppresses CDK9-dependent gene expression, leading to decreased levels of short-lived proteins like MCL1 (Myeloid Cell Leukemia 1), a key anti-apoptotic protein. [, , ] This disruption of MCL1 levels can trigger apoptosis in cancer cells. [, ]

Q2: How does CYC065 impact MYC-driven cancers?

A2: CYC065 demonstrates efficacy in cancers driven by MYC, such as certain subtypes of leukemia and breast cancer. [, , ] This is attributed to its dual inhibition of CDK9 and CDK2. Firstly, by inhibiting CDK9, CYC065 reduces MYC protein levels due to its rapid turnover. [, ] Additionally, preclinical evidence suggests synergistic effects when combining CYC065 with BET inhibitors, further disrupting MYC-driven pathways. []

Q3: Does CYC065 affect normal cells?

A3: While CYC065 effectively induces apoptosis in sensitive cancer cells, preclinical data suggest it has a lower impact on non-malignant cells. [] This difference in sensitivity may be due to variations in cell cycle control and dependence on anti-apoptotic proteins between malignant and normal cells, suggesting a potential therapeutic window for CYC065. []

Q4: Is there information available about the molecular formula, weight, and spectroscopic data of CYC065?

A4: The provided research articles focus on the biological activity and preclinical development of CYC065. Detailed structural characterization data, including molecular formula, weight, and spectroscopic information, are not provided in these articles.

Q5: How does CYC065 interact with other anti-cancer agents?

A5: Preclinical studies show CYC065 synergizes with other anti-cancer agents, including venetoclax (a BCL2 inhibitor) and BET inhibitors. [, , ] The combination of CYC065 and venetoclax is particularly promising in MCL1-dependent cancers like chronic lymphocytic leukemia (CLL), where simultaneous suppression of MCL1 and BCL2 is more effective than targeting either protein alone. [, , ]

Q6: Are there any preclinical studies investigating CYC065 in combination with chemotherapy?

A6: Yes, research indicates that CYC065 enhances the efficacy of standard chemotherapy agents like cytarabine and azacitidine in AML cell lines and primary AML cells. [] The combination demonstrated synergistic effects on cell viability, apoptosis, and proliferation. []

Q7: Are there any known resistance mechanisms to CYC065?

A7: While research highlights the promising activity of CYC065, resistance mechanisms are emerging. Studies suggest that AML cell lines with reduced sensitivity to CYC065 could be targeted by adjusting treatment duration or combining CYC065 with BCL2 inhibitors. [] This suggests that the level of BCL2 family proteins might influence sensitivity to CYC065. []

Q8: What information is available regarding the pharmacokinetics of CYC065?

A8: In a first-in-human Phase 1 study, CYC065 was administered intravenously every three weeks to patients with advanced solid cancers. [] The study found that CYC065 exposure increased with dose, and the average half-life ranged from 1.64 to 3.9 hours. [] Notably, durable MCL1 suppression was observed in a majority of patients treated at the recommended Phase 2 dose. []

Q9: What preclinical models have been used to evaluate CYC065?

A9: CYC065 efficacy has been extensively studied in various preclinical models, including cell-based assays using a panel of acute leukemia cell lines with different MLL (Mixed Lineage Leukemia) statuses. [, ] In vivo studies utilized mouse xenograft models, such as HL60 and EOL-1, to evaluate the compound's anti-tumor activity. []

Q10: Are there clinical trials investigating CYC065?

A10: Yes, CYC065 is currently in Phase 1 clinical trials. One trial focuses on patients with advanced solid tumors (NCT02552953). [] Additional trials are investigating CYC065 in combination with venetoclax for relapsed or refractory CLL (NCT03739554) and relapsed refractory AML or myelodysplastic syndrome (MDS) (NCT04017546). [, ]

Q11: Is there research on CYC065's impact on metastasis?

A11: Yes, studies suggest CYC065 may have anti-metastatic properties. Research using lung cancer models showed that CYC065 treatment significantly reduced tumor growth and the number of circulating tumor cells in vivo. [] Further investigation into the underlying mechanisms of this activity is ongoing. []

Q12: Has CYC065 been studied in the context of pediatric cancers?

A12: Preclinical studies indicate potential for CYC065 in MYCN-driven neuroblastoma, a pediatric cancer. [] CYC065 demonstrated selective targeting of MYCN-amplified neuroblastoma cells, leading to growth arrest and sensitization to apoptosis. [] Furthermore, research suggests CYC065 may be effective against GSCs (glioma stem cells) derived from pediatric high-grade glioma, highlighting its potential for further investigation in pediatric brain cancers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.